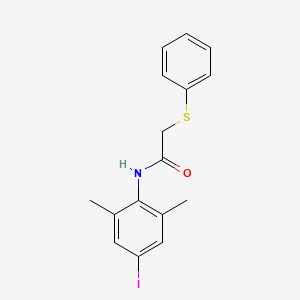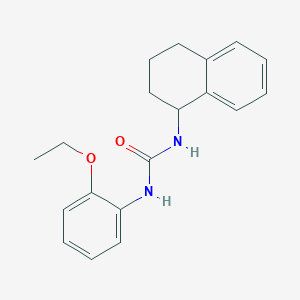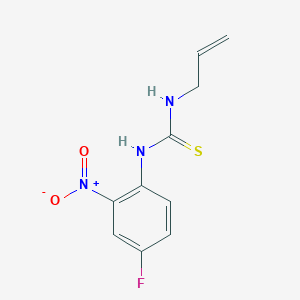![molecular formula C13H15F3N2O4 B4128224 N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine](/img/structure/B4128224.png)
N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine
Descripción general
Descripción
N~2~-(2-hydroxyethyl)-N~4~-[3-(trifluoromethyl)phenyl]asparagine, commonly known as HET0016, is a small molecule inhibitor that has been widely studied in the field of cardiovascular research. HET0016 has been shown to inhibit the activity of 15-lipoxygenase, an enzyme that plays a key role in the biosynthesis of pro-inflammatory and pro-angiogenic lipids. Inhibition of 15-lipoxygenase by HET0016 has been shown to have significant therapeutic potential in various cardiovascular diseases, including hypertension, atherosclerosis, and myocardial infarction.
Mecanismo De Acción
HET0016 inhibits 15-lipoxygenase activity by binding to the enzyme's active site and preventing the formation of pro-inflammatory and pro-angiogenic lipids. This inhibition has been shown to reduce inflammation, oxidative stress, and vascular dysfunction, all of which play key roles in the development and progression of cardiovascular diseases.
Biochemical and Physiological Effects:
HET0016 has been shown to have significant effects on various biochemical and physiological processes in the body. Inhibition of 15-lipoxygenase by HET0016 has been shown to reduce the production of pro-inflammatory and pro-angiogenic lipids, which in turn reduces inflammation, oxidative stress, and vascular dysfunction. These effects have been shown to have significant therapeutic potential in reducing the risk of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HET0016 in lab experiments is its specificity for 15-lipoxygenase inhibition. HET0016 has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of 15-lipoxygenase in various disease models. However, one of the limitations of using HET0016 is its relatively low potency compared to other 15-lipoxygenase inhibitors. This can make it difficult to achieve complete inhibition of the enzyme in some experimental settings.
Direcciones Futuras
There are several future directions for research on HET0016 and its potential therapeutic applications. One potential direction is the development of more potent and selective 15-lipoxygenase inhibitors based on the structure of HET0016. Another direction is the investigation of the role of 15-lipoxygenase in other disease models, such as cancer and neurodegenerative diseases. Additionally, the potential use of HET0016 in combination with other therapies for cardiovascular diseases should be explored. Finally, the development of novel drug delivery systems for HET0016 may enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied in various cardiovascular disease models, including hypertension, atherosclerosis, and myocardial infarction. In these studies, HET0016 has been shown to inhibit 15-lipoxygenase activity and reduce the production of pro-inflammatory and pro-angiogenic lipids. This inhibition has been shown to have significant therapeutic potential in reducing inflammation, oxidative stress, and vascular dysfunction.
Propiedades
IUPAC Name |
2-(2-hydroxyethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)8-2-1-3-9(6-8)18-11(20)7-10(12(21)22)17-4-5-19/h1-3,6,10,17,19H,4-5,7H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKVLZCRRAZBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(4-sec-butylphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4128179.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4128190.png)
![diethyl 5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4128197.png)
![1-(3-bromophenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4128218.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4128220.png)



![3,5-dimethyl-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B4128257.png)
![dimethyl 3-methyl-5-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4128263.png)